Chemical structure and physicochemical properties of 4-(Azetidin-3-ylmethoxy)benzonitrile
Chemical structure and physicochemical properties of 4-(Azetidin-3-ylmethoxy)benzonitrile
An In-Depth Technical Guide: Structural Profiling and Synthetic Utility of 4-(Azetidin-3-ylmethoxy)benzonitrile
As a Senior Application Scientist in early-stage drug discovery, the selection of chemical building blocks is never arbitrary. Every structural motif carries profound implications for a molecule’s physicochemical profile, metabolic stability, and target engagement. This whitepaper provides a comprehensive technical analysis of 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6) , a high-value intermediate frequently utilized in the synthesis of voltage-gated sodium channel (Nav) inhibitors[1].
By deconstructing its structural causality, physicochemical properties, and synthetic methodologies, this guide serves as a self-validating framework for medicinal chemists and drug development professionals.
Structural Elucidation & Pharmacophore Causality
The architecture of 4-(Azetidin-3-ylmethoxy)benzonitrile (C11H12N2O) is strategically designed to balance rigidity, basicity, and electronic distribution. It comprises three distinct functional domains, each serving a specific purpose in medicinal chemistry:
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The Azetidine Ring (The Basic Core): Unlike larger heterocycles (e.g., piperidine or pyrrolidine), the 4-membered azetidine ring restricts the conformational space of the molecule. This rigidity minimizes the entropic penalty upon binding to a target protein. Furthermore, the secondary amine provides a critical basic center (pKa ~9.8) that is predominantly protonated at physiological pH (7.4), enabling essential salt-bridge interactions with acidic residues (such as Aspartate or Glutamate) in target binding pockets[1].
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The Methoxy Linker (The Flexible Hinge): The -CH2-O- linkage acts as an oxygen-based hydrogen bond acceptor while providing just enough rotational freedom to allow the azetidine and benzonitrile moieties to orient themselves optimally within a steric cleft.
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The Benzonitrile Moiety (The Electronic Anchor): The cyano group (-CN) is a strong electron-withdrawing group. It lowers the electron density of the aromatic ring, making it an excellent candidate for
- stacking with electron-rich aromatic amino acids (like Tryptophan or Tyrosine). Additionally, the nitrile group is a versatile synthetic handle that can be easily converted into primary amines, amidines, or tetrazoles for downstream elaboration[2].
Physicochemical Properties & ADME Relevance
To predict how this building block will behave in biological systems and synthetic workflows, we must analyze its fundamental properties. The table below summarizes key quantitative data and explains the causality behind their implications[3].
| Parameter | Value | Causality / Implication in Drug Design |
| CAS Number | 954224-39-6 | Unique identifier for procurement and regulatory tracking[4]. |
| Molecular Formula | C11H12N2O | Defines stoichiometry for precise synthetic equivalents[3]. |
| Molecular Weight | 188.23 g/mol | Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5[3]. |
| Topological Polar Surface Area | ~45.0 Ų | Optimal for membrane permeability; leaves a generous "budget" for further functionalization while maintaining oral bioavailability. |
| Predicted pKa (Azetidine NH) | 9.5 – 10.0 | Ensures protonation at physiological pH (7.4), which is critical for target engagement via ionic interactions. |
| Predicted LogP | 1.0 – 1.5 | Perfectly balances aqueous solubility with lipophilicity, preventing non-specific hydrophobic binding and aggregation. |
Self-Validating Synthetic Methodology
Reliability in synthesis requires protocols that are inherently self-validating. The following two-step methodology details the synthesis of 4-(Azetidin-3-ylmethoxy)benzonitrile via a Nucleophilic Aromatic Substitution (SNAr) followed by Boc-deprotection.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Reagents: 4-Fluorobenzonitrile (1.0 eq), 1-Boc-3-(hydroxymethyl)azetidine (1.1 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous DMF.
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Causality: The strong electron-withdrawing nature of the cyano group activates the para-fluorine for nucleophilic attack. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol, forming a highly reactive alkoxide. DMF is used as a polar aprotic solvent to stabilize the transition state, accelerating the reaction rate.
-
Procedure: Cool the DMF solution of 1-Boc-3-(hydroxymethyl)azetidine to 0 °C. Add NaH portion-wise to control the exothermic release of H2 gas. Stir for 30 minutes, then add 4-Fluorobenzonitrile. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
In-Process Quality Control (IPQC): Withdraw a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. The reaction is validated when the starting material peak disappears and a new peak at m/z 289 [M+H]+ emerges.
Step 2: Boc Deprotection & Isolation
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Reagents: Trifluoroacetic acid (TFA, 5 volumes), Dichloromethane (DCM, 10 volumes).
-
Causality: TFA provides the acidic environment necessary to protonate the carbamate carbonyl, triggering the elimination of isobutylene and CO2 gas. This gaseous release entropically drives the deprotection to completion.
-
Procedure: Dissolve the crude intermediate in DCM. Add TFA dropwise at 0 °C, then stir at RT for 2 hours.
-
Validation: Perform TLC (10% MeOH in DCM, Ninhydrin stain). A distinct purple spot confirms the presence of the free secondary amine. Concentrate the mixture, neutralize with saturated aqueous NaHCO3 to pH 9, and extract with DCM to yield the final free base.
Fig 1. Self-validating SNAr and deprotection workflow for synthesizing CAS 954224-39-6.
Application in Drug Discovery: Targeting Nav1.7
The primary industrial application of 4-(Azetidin-3-ylmethoxy)benzonitrile is its use as a core pharmacophore in the development of voltage-gated sodium channel inhibitors, specifically targeting the Nav1.7 isoform[1].
Nav1.7 is preferentially expressed in the peripheral nervous system within nociceptive (pain-sensing) dorsal root ganglion neurons. Gain-of-function mutations in Nav1.7 lead to severe chronic pain syndromes, making it a highly validated target for non-opioid analgesics[1].
When incorporated into a larger drug scaffold (e.g., aryl carboxamide derivatives), the azetidine motif acts as a state-dependent pore blocker. The protonated nitrogen of the azetidine ring binds to the local anesthetic (LA) binding site within the inner pore of the channel, physically occluding the influx of sodium ions and preventing the generation of action potentials that transmit pain signals[1].
Fig 2. Mechanism of action for azetidine-derived Nav1.7 inhibitors in pain attenuation.
Analytical Validation & Quality Control
To ensure absolute trustworthiness in downstream assays, the synthesized 4-(Azetidin-3-ylmethoxy)benzonitrile must undergo rigorous analytical validation:
-
1H NMR Spectroscopy: The structural integrity is confirmed by the presence of an AB spin system in the aromatic region (two doublets around 7.0 and 7.6 ppm, J ≈ 8.5 Hz) indicative of the para-substituted benzene ring. The azetidine ring protons will present as complex multiplets between 3.5 and 4.0 ppm, while the methoxy linker (-CH2-O-) will appear as a distinct doublet coupled to the azetidine CH proton.
-
HPLC Purity: A gradient elution (Water/Acetonitrile with 0.1% TFA) on a C18 reverse-phase column should yield a single sharp peak, ensuring >95% purity before deployment in biological assays.
References
- Title: WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain Source: Google Patents URL
Sources
- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 2. 954224-39-6 CAS|4-(AZETIDIN-3-YLMETHOXY)BENZONITRILE|生产厂家|价格信息 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-(Azetidin-3-ylmethoxy)-benzonitrile | 954224-39-6 [chemicalbook.com]
